BIX-01338 水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

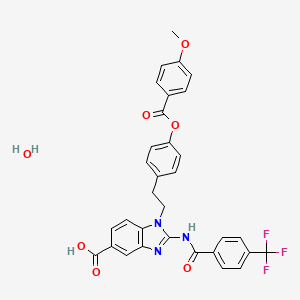

The compound 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, synthesis, and relevant case studies.

Chemical Properties and Structure

The compound is characterized by several functional groups, including benzimidazole, carboxylic acid, and trifluoromethyl moieties. These features contribute to its biological activity and interaction with various molecular targets. The presence of the methoxybenzoyl group may enhance lipophilicity, potentially improving bioavailability.

Cancer Treatment

One of the primary applications of this compound is in cancer therapy. Similar compounds have been identified as inhibitors of critical signaling pathways involved in tumor growth and proliferation. For instance, benzimidazole derivatives are known to inhibit kinases that are pivotal in cancer progression. Research indicates that compounds with structural similarities can effectively target Raf kinase, a protein involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of benzimidazole derivatives has been documented extensively. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, potentially leading to improved anti-inflammatory effects. Studies have shown that related compounds exhibit significant activity against inflammatory mediators .

Antimicrobial Activity

Research has indicated that certain benzimidazole derivatives possess antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains due to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways .

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of a structurally similar benzimidazole derivative on tumor cell lines. Results demonstrated a significant reduction in cell viability at nanomolar concentrations, attributed to the inhibition of key kinases involved in cell cycle regulation .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, a related compound showed a marked decrease in pro-inflammatory cytokines when administered at specific dosages. This suggests that the compound could modulate immune responses effectively .

Case Study 3: Antimicrobial Efficacy

A series of tests against Gram-positive and Gram-negative bacteria indicated that compounds with similar structures exhibited bactericidal activity, supporting their potential use as antimicrobial agents .

作用机制

Target of Action

BIX-01338 hydrate primarily targets histone lysine methyltransferases (HKMTs) , specifically inhibiting the enzyme G9a . HKMTs play a crucial role in the epigenetic regulation of gene expression by adding methyl groups to lysine residues on histone proteins, which can either activate or repress gene transcription .

Mode of Action

BIX-01338 hydrate interacts with its target by binding to the active site of G9a, thereby inhibiting its methyltransferase activity . This inhibition prevents the methylation of histone H3 at lysine 9 (H3K9), a modification typically associated with gene repression . As a result, genes that were previously silenced by H3K9 methylation may become reactivated.

Biochemical Pathways

The inhibition of G9a by BIX-01338 hydrate affects several biochemical pathways, particularly those involved in epigenetic regulation . By preventing H3K9 methylation, BIX-01338 hydrate can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . This can lead to changes in cellular behavior and function, potentially reversing abnormal gene silencing seen in various diseases, including cancer .

Pharmacokinetics

The pharmacokinetic profile of BIX-01338 hydrate includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on BIX-01338 hydrate’s ADME properties are limited, general characteristics can be inferred based on its chemical structure. The compound is likely to be absorbed and distributed effectively due to its moderate molecular weight and solubility in DMSO . Metabolism may involve hepatic enzymes, and excretion is expected to occur via renal and biliary routes. These properties collectively impact its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, BIX-01338 hydrate’s inhibition of G9a leads to decreased H3K9 methylation . This results in the reactivation of previously silenced genes, which can induce changes in cell cycle progression, promote apoptosis in cancer cells, and enhance differentiation in stem cells . These effects make BIX-01338 hydrate a promising compound for research in cancer therapy and regenerative medicine.

Action Environment

The efficacy and stability of BIX-01338 hydrate can be influenced by various environmental factorsTemperature, pH, and light exposure are critical for maintaining its stability . The compound should be stored at -20°C, away from moisture and light, to preserve its activity . Additionally, the presence of certain solvents, such as DMSO, can enhance its solubility and bioavailability, which is crucial for its effective use in experimental settings .

生化分析

Biochemical Properties

BIX-01338 hydrate plays a significant role in biochemical reactions, particularly as an inhibitor of histone lysine methyltransferase . This interaction involves enzymes such as PRMT1, SET7/9, G9a, and SUV39H1 . The nature of these interactions is competitive, with BIX-01338 hydrate acting as a SAM-competitive inhibitor .

Cellular Effects

BIX-01338 hydrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect the growth of mES, MEF, and HeLa cells .

Molecular Mechanism

The molecular mechanism of action of BIX-01338 hydrate involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . It exerts its effects at the molecular level by inhibiting a broad-spectrum of histone methyltransferases .

Metabolic Pathways

BIX-01338 hydrate is involved in metabolic pathways related to histone methylation . It interacts with enzymes such as PRMT1, SET7/9, G9a, and SUV39H1

化学反应分析

BIX-01338 (水合物) 会经历各种化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 这种反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 这种反应涉及用另一种原子或原子团替换化合物中的一个原子或原子团。

这些反应中常用的试剂和条件

准备方法

生物活性

The compound 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid; hydrate is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into key functional groups:

- Benzimidazole core : Known for its diverse biological activities.

- Benzoyl moieties : Contributing to hydrophobic interactions and potentially enhancing bioactivity.

- Carboxylic acid group : Implicated in solubility and interaction with biological targets.

The biological activity of benzimidazole derivatives often involves:

- Inhibition of Enzymes : Many benzimidazoles act as inhibitors of various kinases, including VEGFR-2 and FGFR-1, which are crucial in cancer progression and angiogenesis.

- Topoisomerase Inhibition : Compounds similar to the one have shown to inhibit topoisomerase II, an essential enzyme for DNA replication, thereby inducing apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings on the biological activity of similar benzimidazole derivatives:

| Compound Name | Assay Type | IC50 Value (µM) | Target/Activity Description |

|---|---|---|---|

| Benzimidazole A | VEGFR-2 Inhibition | 0.93 | Potent inhibitor, affecting angiogenesis |

| Benzimidazole B | FGFR-1 Inhibition | 3.74 | Antitumor activity through kinase inhibition |

| Benzimidazole C | Antiproliferative | 0.66 | Growth inhibition in NCI cancer cell lines |

| Benzimidazole D | Topoisomerase II Inhibition | 10.5 | Induces apoptosis in various cancer lines |

Case Studies

- Antitumor Activity : A study assessed the efficacy of various benzimidazole derivatives against a panel of 21 human cancer cell lines. The results indicated that compounds similar to the target compound exhibited significant growth inhibition, comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Research has shown that certain benzimidazole derivatives possess antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific aryl substitutions was crucial for enhancing their antimicrobial efficacy .

- Mechanistic Studies : Detailed mechanistic studies revealed that the binding interactions between the benzimidazole scaffold and target enzymes involve hydrogen bonding and hydrophobic interactions, which are critical for their inhibitory effects on kinases involved in tumor growth .

属性

IUPAC Name |

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTPCGBKXOESTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F3N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

621.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。